1-(4-Methylquinolin-1(4H)-yl)ethanone
Description
1-(4-Methylquinolin-1(4H)-yl)ethanone is a heterocyclic compound featuring a quinoline core substituted with a methyl group at the 4-position and an acetyl group at the 1-position. Quinoline derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(4-methyl-4H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-9-7-8-13(10(2)14)12-6-4-3-5-11(9)12/h3-9H,1-2H3 |
InChI Key |
BVJLFGCAKSYHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CN(C2=CC=CC=C12)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylquinolin-1(4H)-yl)ethanone can be synthesized through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an oxidizing agent and a strong acid, such as sulfuric acid. The reaction proceeds through the formation of acrolein, which undergoes cyclization and oxidation to yield the quinoline derivative .
Industrial Production Methods: Industrial production of 1-(4-Methylquinolin-1(4H)-yl)ethanone often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. Catalysts such as heteropolyacids, including phosphotungstic acid, are employed to facilitate the reaction under milder conditions and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylquinolin-1(4H)-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-(4-Methylquinolin-1(4H)-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methylquinolin-1(4H)-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with cellular processes. For example, they can inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . Additionally, quinoline derivatives can disrupt cell membrane integrity and function, leading to cell death .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR): Electron-deficient aromatic systems (e.g., bromophenyl in ) enhance anticancer activity. Metal coordination (e.g., APEHQ complexes in ) significantly boosts antifungal potency. Polar substituents (e.g., hydroxyl, amino) improve enzyme inhibition but may reduce bioavailability.
- Testing against antimicrobial, anticancer, and enzymatic targets is recommended. Synthetic optimization (e.g., introducing halogen or heterocyclic moieties) could enhance its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
